DQP-1105

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

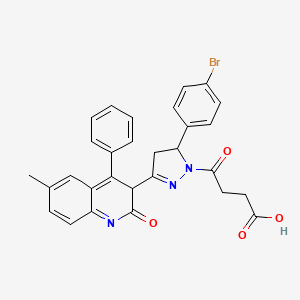

C29H24BrN3O4 |

|---|---|

Poids moléculaire |

558.4 g/mol |

Nom IUPAC |

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |

Clé InChI |

ACUGSRUCGXYFTL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |

Origine du produit |

United States |

Foundational & Exploratory

DQP-1105: A Deep Dive into its Mechanism of Action as a Selective NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

DQP-1105 has emerged as a significant research tool and potential therapeutic lead due to its selective inhibition of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits. This technical guide synthesizes the current understanding of its mechanism of action, presenting key data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism: Noncompetitive Allosteric Modulation

This compound functions as a noncompetitive negative allosteric modulator (NAM) of NMDA receptors.[1][2][3][4] This means it does not directly compete with the binding of the primary agonists, glutamate and glycine.[1][2][3] Instead, it binds to a distinct site on the receptor complex, inducing a conformational change that reduces the channel's probability of opening.

Key characteristics of its mechanism include:

-

Subunit Selectivity: this compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][3][4]

-

Voltage Independence: The inhibitory action of this compound is not dependent on the membrane potential.[1][2][3]

-

Glutamate Dependence: The binding and inhibitory effect of this compound are enhanced in the presence of glutamate.[5] This suggests that the conformational changes induced by glutamate binding likely increase the affinity of this compound for its allosteric site.

-

Inhibition of a Pregating Step: Single-channel recording studies have shown that this compound reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[1][3] This indicates that the drug inhibits a step in the receptor activation pathway that occurs before the channel pore opens.[1][3]

Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory potency (IC50) of this compound on various NMDA receptor subunit combinations as determined by electrophysiological recordings in different expression systems.

| Receptor Subunit | IC50 (µM) | Expression System | Reference |

| GluN1/GluN2C | 7.0 | Xenopus laevis oocytes | [4][5] |

| GluN1/GluN2D | 2.7 | Xenopus laevis oocytes | [4][5] |

| Receptor Subunit | Inhibition by 33 µM this compound | Estimated IC50 | Expression System | Reference |

| GluN1/GluN2A | 65 ± 3% of control | > 33 µM | HEK cells | [2] |

| GluN1/GluN2B | Negligible inhibition | > 33 µM | HEK cells | [2] |

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is a cornerstone for studying the pharmacology of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubation: The oocytes are incubated for 24-72 hours to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -40 to -70 mV).

-

-

Drug Application:

-

A baseline response is established by applying a solution containing the agonists glutamate and glycine.

-

This compound is then co-applied with the agonists at varying concentrations to determine its inhibitory effect on the ion current.

-

-

Data Analysis: The resulting current responses are measured, and concentration-response curves are generated to calculate the IC50 value.

Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This method allows for the study of ion channel function in a mammalian cell line, providing a different cellular context.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the NMDA receptor subunits of interest.

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

-

The cell membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage.

-

-

Drug Perfusion: Agonists and this compound are applied to the cell via a perfusion system, allowing for rapid solution exchange.

-

Current Measurement and Analysis: The currents flowing across the cell membrane in response to agonist and drug application are recorded and analyzed to assess the inhibitory effects of this compound.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow used to characterize this compound.

Caption: Proposed mechanism of this compound action on NMDA receptors.

Caption: Workflow for characterizing this compound's inhibitory activity.

Conclusion

This compound represents a class of selective, noncompetitive negative allosteric modulators of NMDA receptors with a clear preference for GluN2C and GluN2D subunits. Its glutamate-dependent mechanism, which involves binding to a site distinct from the agonist binding pockets to inhibit a pregating step, provides a valuable pharmacological tool for dissecting the roles of GluN2C/D-containing NMDA receptors in the central nervous system. Further research into the precise molecular determinants of its binding and allosteric modulation will be crucial for the development of next-generation therapeutics targeting these specific receptor subtypes.

References

- 1. umimpact.umt.edu [umimpact.umt.edu]

- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

DQP-1105: A Technical Guide to its Function as a Selective NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission within the central nervous system.[1][2][3] This guide provides a detailed overview of the function, mechanism of action, and experimental basis for the characterization of this compound.

Core Function and Selectivity

This compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[4][5] This selectivity is a key feature, as different GluN2 subunits have distinct distributions in the brain and are implicated in various physiological and pathological processes. The inhibitory activity of this compound is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine, which is characteristic of a noncompetitive mechanism of action.[3][5]

The compound, chemically known as 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, has demonstrated potential therapeutic utility.[1][3] For instance, in a murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy, this compound was shown to reduce seizure burden, highlighting the potential of targeting GluN2C/D-containing NMDA receptors in certain neurological disorders.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various NMDA receptor subtypes and other related receptors. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Receptor Subtype | IC50 (μM) | Experimental System |

| GluN1/GluN2D | 2.7[2][6] | Recombinant receptors |

| GluN1/GluN2C | 7.0[2][4] | Recombinant receptors |

| GluN1/GluN2C | 8.5[6] | Recombinant receptors |

| GluN1/GluN2B | 121[6] | Recombinant receptors |

| GluK2 | 153[6] | Recombinant receptors |

| GluA1 | 198[6] | Recombinant receptors |

| GluN1/GluN2A | 206[6] | Recombinant receptors |

Mechanism of Action: A Glutamate-Dependent Allosteric Inhibition

The mechanism of action of this compound is notable for its dependence on glutamate binding.[4][7] The affinity of this compound for the NMDA receptor increases after the receptor binds to glutamate, but not glycine.[4][7] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of this compound.

This compound is proposed to inhibit a pregating step in the receptor activation process without altering the stability of the open pore conformation or the channel closing rate.[3][5] This is supported by single-channel current recordings which show that this compound reduces the frequency of channel opening without significantly changing the mean open time or single-channel conductance.[3][5]

Structural studies involving chimeric NMDA receptors have identified a novel binding site for this compound located in the lower, membrane-proximal portion of the GluN2 agonist-binding domain.[3][5] Two key residues in this region have been shown to be crucial for the subunit selectivity of this compound.[3][5]

Below is a diagram illustrating the proposed signaling pathway and mechanism of inhibition.

Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.

Experimental Protocols

The characterization of this compound's function and selectivity has been established through a series of key experiments. The following outlines the general methodologies employed.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

-

Objective: To determine the potency and selectivity of this compound on different NMDA receptor subtypes.

-

Methodology:

-

Xenopus laevis oocytes are injected with cRNAs encoding for the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).

-

After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.

-

The oocytes are voltage-clamped, and currents are evoked by the application of glutamate and glycine.

-

This compound is co-applied at varying concentrations with the agonists to determine its inhibitory effect on the evoked currents.

-

Concentration-response curves are generated to calculate the IC50 values for each receptor subtype.

-

Whole-Cell Patch-Clamp Recordings in Mammalian Cells

-

Objective: To confirm the inhibitory effects of this compound in a mammalian cell system and to study the voltage-dependence of the inhibition.

-

Methodology:

-

Human Embryonic Kidney (HEK) 293 cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits.

-

Whole-cell voltage-clamp recordings are performed on the transfected cells.

-

Currents are elicited by the application of NMDA and glycine.

-

The effect of this compound on the steady-state current response is measured by co-applying the compound with the agonists.

-

To assess voltage-dependence, the holding potential of the cell is varied while measuring the inhibition by this compound.

-

Single-Channel Recordings in Excised Outside-Out Patches

-

Objective: To investigate the mechanism of inhibition at the single-channel level.

-

Methodology:

-

Outside-out patches are excised from HEK cells expressing the target NMDA receptors.

-

Single-channel currents are recorded in the presence of glutamate and glycine.

-

This compound is applied to the patch to observe its effect on single-channel activity.

-

Parameters such as channel open probability, mean open time, and single-channel conductance are analyzed to determine how this compound modulates channel function.

-

The following is a workflow diagram for a typical electrophysiological experiment to characterize this compound.

References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. umimpact.umt.edu [umimpact.umt.edu]

- 6. DQP 1105 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. pubs.acs.org [pubs.acs.org]

DQP-1105: A Technical Guide to its NMDA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the NMDA receptor subtype selectivity of DQP-1105, a potent negative allosteric modulator (NAM). The information presented herein is intended to support research and drug development efforts targeting the NMDA receptor system.

Core Compound Profile

This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, has been identified as a selective inhibitor of NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] Its mechanism of action is noncompetitive and voltage-independent, distinguishing it from channel blockers and competitive antagonists.[1][2][3] A key characteristic of this compound is its glutamate-dependent inhibition, meaning its binding affinity to the receptor increases in the presence of glutamate.[4]

Quantitative Data: Subtype Selectivity

The subtype selectivity of this compound has been quantified across various expression systems, primarily through electrophysiological recordings in Xenopus laevis oocytes and human embryonic kidney (HEK) cells. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for GluN2C and GluN2D subunits over GluN2A and GluN2B.

| Receptor Subtype | Expression System | Agonists | IC50 (µM) | Reference |

| GluN1/GluN2A | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | >30 | [1] |

| HEK cells (perforated patch) | Glutamate (100 µM), Glycine (100 µM) | 54 | [1] | |

| GluN1/GluN2B | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | >30 | [1] |

| HEK cells | - | Negligible inhibition | [1] | |

| GluN1/GluN2C | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | 7.0 | [4][5] |

| GluN1/GluN2D | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | 2.7 | [4][5] |

| HEK cells (perforated patch) | Glutamate (100 µM), Glycine (100 µM) | 2.1 | [1] |

Mechanism of Action: Glutamate-Dependent Negative Allosteric Modulation

This compound acts as a negative allosteric modulator, binding to a site on the NMDA receptor that is distinct from the agonist binding sites for glutamate and glycine.[1][2][3] This interaction does not compete with agonist binding but rather reduces the probability of channel opening in response to agonist binding. A crucial aspect of this compound's mechanism is its dependence on glutamate. The affinity of this compound for its binding site is significantly enhanced when glutamate is bound to the GluN2 subunit.[4] This suggests a conformational change in the receptor upon glutamate binding that favors the binding of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the NMDA receptor subtype selectivity of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to measure ion channel activity in response to agonists and modulators in a heterologous expression system.

1. Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.

-

Oocytes are defolliculated by collagenase treatment.

-

cRNA encoding the desired human NMDA receptor subunits (GluN1 and a GluN2 subtype) are injected into the oocytes.

-

Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM BaCl2, 5 mM HEPES, pH 7.5).

-

Two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 to -60 mV).

-

Agonists (e.g., 100 µM glutamate and 30 µM glycine) are co-applied with varying concentrations of this compound.

-

The resulting inward current is recorded and measured.

3. Data Analysis:

-

The peak or steady-state current amplitude in the presence of this compound is normalized to the control current amplitude (agonists alone).

-

Concentration-response curves are generated by plotting the normalized current against the logarithm of the this compound concentration.

-

The IC50 values are determined by fitting the data to a sigmoidal dose-response equation.

Whole-Cell Patch-Clamp in Transfected HEK Cells

This technique allows for the recording of ion channel activity in a mammalian cell line with greater temporal resolution and control over the intracellular environment.

1. Cell Culture and Transfection:

-

HEK293 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS).

-

Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (GluN1 and a GluN2 subtype) and a reporter gene (e.g., GFP) using a suitable transfection reagent.

-

Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

-

Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., 145 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Patch pipettes (3-5 MΩ resistance) are filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2) and approached to a GFP-positive cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (typically -60 mV).

-

A rapid solution exchange system is used to apply agonists (e.g., 100 µM glutamate and 100 µM glycine) with and without various concentrations of this compound.

-

The resulting current is recorded.

3. Data Analysis:

-

The steady-state current in the presence of this compound is measured and normalized to the control response.

-

Concentration-response curves are constructed, and IC50 values are determined as described for the TEVC experiments.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

DQP-1105: A Technical Guide to a Selective GluN2C/GluN2D NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors that play a pivotal role in mediating excitatory neurotransmission throughout the central nervous system.[1] These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The diverse family of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) bestows distinct pharmacological and biophysical properties upon the NMDA receptor complex, influencing factors like agonist affinity, channel conductance, and deactivation kinetics.[2][3]

The GluN2C and GluN2D subunits, in particular, exhibit a more restricted expression pattern compared to GluN2A and GluN2B, being found predominantly in specific brain regions like the cerebellum, diencephalon, and brain stem, especially during early development.[3][4] Their unique properties, including high affinity for glutamate and reduced magnesium block, make them intriguing targets for therapeutic intervention in a range of neurological and psychiatric disorders.[4]

This technical guide focuses on DQP-1105 [4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid], a potent and selective antagonist of GluN2C- and GluN2D-containing NMDA receptors.[1][5][6] this compound represents a valuable pharmacological tool for elucidating the physiological roles of these specific NMDA receptor subtypes and holds potential as a lead compound for drug development.

Mechanism of Action

This compound functions as a noncompetitive and voltage-independent antagonist of NMDA receptors.[1][5][6][7] Its inhibitory action cannot be overcome by increasing the concentrations of the co-agonists, glutamate or glycine.[1][5][6] This suggests that this compound does not bind to the agonist binding sites but rather to an allosteric site on the receptor complex.

Studies utilizing chimeric NMDA receptors have identified key residues within the lower lobe of the GluN2 agonist-binding domain as the structural determinants for this compound's selectivity.[1][5] This indicates that this compound accesses a novel binding site in the membrane-proximal portion of the agonist-binding domain, conferring its subunit-selective inhibitory properties.[1][5]

Furthermore, the action of this compound is glutamate-dependent. Its affinity for the receptor increases after glutamate binds to the GluN2 subunit.[7][8] This is evidenced by a more pronounced inhibition of the steady-state current in the presence of glutamate.[7][8] Single-channel recording studies have shown that this compound inhibits a pregating step in the channel's activation, without significantly altering the mean open time or single-channel conductance.[1][5][6] This suggests that this compound prevents the channel from opening rather than blocking the open pore.[1][5][6]

Caption: NMDA receptor signaling and this compound inhibition.

Quantitative Data: Potency and Selectivity

The inhibitory potency (IC₅₀) of this compound has been evaluated across various recombinant NMDA receptor subtypes expressed in different systems. The data consistently demonstrates a significant selectivity for GluN2C- and GluN2D-containing receptors over GluN2A- and GluN2B-containing receptors.[1][7][9]

| Receptor Subtype | Expression System | IC₅₀ (µM) | Reference |

| GluN1/GluN2A | BHK Cells (Ca²⁺ flux) | >33 | [1] |

| HEK Cells (Perforated Patch) | 54 | [1][10] | |

| GluN1/GluN2B | BHK Cells (Ca²⁺ flux) | >33 | [1] |

| GluN1/GluN2C | BHK Cells (Ca²⁺ flux) | 7.0 | [1][9] |

| GluN1/GluN2D | BHK Cells (Ca²⁺ flux) | 2.7 | [1][9] |

| HEK Cells (Perforated Patch) | 2.1 | [1][10] |

Note: IC₅₀ values can vary depending on the expression system and recording configuration, potentially due to factors like intracellular dialysis and receptor desensitization.[1][10]

Experimental Protocols

The characterization of this compound's activity relies on well-established electrophysiological and molecular biology techniques. Below are detailed methodologies for key experiments.

Recombinant NMDA Receptor Expression in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

-

cRNA Preparation: Capped cRNAs for rat GluN1-1a, GluN2A, GluN2B, GluN2C, and GluN2D subunits are synthesized in vitro.

-

Oocyte Injection: Oocytes are injected with a mixture of GluN1 and a specific GluN2 subunit cRNA.

-

Incubation: Injected oocytes are incubated to allow for receptor expression.

-

TEVC Recording:

-

Oocytes are placed in a recording chamber and perfused with recording solution.

-

Two glass microelectrodes are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential (e.g., -40 mV).

-

NMDA receptor currents are evoked by applying a solution containing glutamate and glycine.

-

This compound is co-applied with the agonists to determine its inhibitory effect.

-

Concentration-response curves are generated to calculate IC₅₀ values.

-

Mammalian Cell Culture and Electrophysiology

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Baby Hamster Kidney (BHK) cells are commonly used.[1][10]

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the desired GluN1 and GluN2 subunits.

-

Whole-Cell Patch-Clamp Recording:

-

A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell's interior (conventional whole-cell) or perforated using agents like gramicidin to maintain the intracellular milieu (perforated patch).[1][10]

-

The cell is voltage-clamped (e.g., -60 mV).

-

Currents are evoked by rapid application of agonists.

-

This compound is applied to assess its effect on the evoked currents.

-

Calcium Flux Assays

-

Cell Preparation: BHK cell lines stably expressing specific GluN1/GluN2 receptor subtypes are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4).[1]

-

Assay:

-

Cells are exposed to an EC₈₀ concentration of NMDA and glycine in the presence of varying concentrations of this compound.[1]

-

Changes in intracellular Ca²⁺ levels are measured as changes in fluorescence intensity.

-

IC₅₀ values are determined from the concentration-response data.

-

Caption: Workflow for electrophysiological characterization of this compound.

In Vivo Applications and Future Directions

This compound has been utilized in vivo to probe the function of GluN2C/D-containing NMDA receptors. For instance, intraperitoneal administration of this compound has been shown to reduce seizure burden in a murine model of Tuberous Sclerosis Complex (TSC), a condition associated with the upregulation of GluN2C-containing NMDA receptors.[7] Additionally, studies have used this compound to investigate the role of these receptor subtypes in the maturation of cortical interneurons.[11]

The selectivity profile and demonstrated in vivo activity of this compound make it a cornerstone for future research. Structure-activity relationship (SAR) studies based on the this compound scaffold have already led to the development of analogs with improved potency and pharmacokinetic properties.[7] These second-generation compounds, along with this compound, will be invaluable for validating GluN2C/D subunits as therapeutic targets for a variety of central nervous system disorders, including epilepsy, movement disorders, and schizophrenia.[7][12] The continued exploration of this chemical series promises to deepen our understanding of NMDA receptor pharmacology and pave the way for novel therapeutic strategies.

References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation | Journal of Neuroscience [jneurosci.org]

- 5. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. umimpact.umt.edu [umimpact.umt.edu]

- 7. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Evidence for a Role of GluN2C/GluN2D-Containing NMDA Receptors in Neur" by John Doran, Tyler Miller et al. [digitalcommons.unmc.edu]

Delving into DQP-1105: A Technical Guide to its Glutamate-Dependent Inhibition of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a novel noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for subtypes containing the GluN2C and GluN2D subunits.[1][2][3][4][5] A key characteristic of this compound's mechanism is its glutamate-dependent inhibition; its potency is significantly enhanced in the presence of glutamate.[1][6] This unique property, coupled with its subunit selectivity, makes this compound a valuable research tool and a potential therapeutic candidate for neurological disorders characterized by NMDA receptor dysfunction, such as epilepsy.[1][7] This document provides a comprehensive technical overview of this compound, including its quantitative pharmacological profile, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

Quantitative Pharmacological Profile

The inhibitory activity of this compound has been quantified across various NMDA receptor subtypes, highlighting its selectivity for GluN2C and GluN2D subunits. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Receptor Subunit Composition | IC50 (μM) | Reference |

| GluN1/GluN2A | >300 | [2] |

| GluN1/GluN2B | >300 | [2] |

| GluN1/GluN2C | 7.0 | [1][4] |

| GluN1/GluN2D | 2.7 | [1][4] |

| GluA1 (AMPA Receptor) | >300 | [2] |

| GluK2 (Kainate Receptor) | >300 | [2] |

Table 1: Inhibitory Potency (IC50) of this compound on various glutamate receptor subtypes. The data demonstrates the significant selectivity of this compound for GluN2C and GluN2D-containing NMDA receptors over other NMDA, AMPA, and Kainate receptor subtypes.

Mechanism of Action: Glutamate-Dependent Allosteric Inhibition

This compound acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[2][3][5] Its mechanism is also voltage-independent.[2] A critical feature of this compound is that its binding affinity for the NMDA receptor increases upon glutamate binding to the GluN2 subunit.[1][6] This suggests that the glutamate-induced conformational change in the receptor exposes or enhances the this compound binding site. This compound is thought to inhibit a pregating conformational change necessary for channel opening, thereby reducing the frequency of channel opening without altering the mean open time or single-channel conductance.[2][3][5]

Experimental Protocols

The following sections detail the methodologies employed to characterize the glutamate-dependent inhibition of this compound.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This technique is used to measure the ion flow through NMDA receptors expressed in a controlled cellular environment.

Cell Culture and Transfection:

-

HEK293 cells are cultured in standard media.

-

Cells are transiently transfected with plasmids encoding the desired human NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2C, GluN2D).

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.

Recording Procedure:

-

Transfected cells are identified for recording.

-

Whole-cell patch-clamp recordings are established.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

NMDA receptor-mediated currents are evoked by rapid application of a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

To determine the IC50, concentration-response curves are generated by co-applying various concentrations of this compound with the agonist solution.

-

To investigate glutamate dependency, the effect of this compound is assessed with and without pre-incubation of the compound before agonist application.

In Vivo Studies: Murine Model of Tuberous Sclerosis Complex (TSC)

The anticonvulsant effects of this compound have been evaluated in a genetic mouse model of TSC, which is characterized by epilepsy.

Animal Model:

-

Heterozygote Tsc1+/- mice, which spontaneously develop seizures.

Drug Administration:

-

This compound is dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline).

-

A dose of 28 mg/kg is administered via intraperitoneal (IP) injection.[1]

Seizure Monitoring:

-

Continuous video-electroencephalography (vEEG) is used to monitor seizure activity before and after this compound administration.

-

The frequency and duration of seizures are quantified to assess the efficacy of the compound.

Conclusion

This compound represents a significant tool for probing the function of GluN2C and GluN2D-containing NMDA receptors. Its glutamate-dependent mechanism of action offers a nuanced approach to modulating NMDA receptor activity, potentially providing a wider therapeutic window compared to non-selective antagonists. The experimental protocols outlined herein provide a robust framework for the further investigation of this compound and other mechanistically similar compounds. The continued exploration of such selective modulators holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

DQP-1105: A Technical Guide to its Voltage-Independent Antagonism of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the voltage-independent antagonism of the N-methyl-D-aspartate (NMDA) receptor by DQP-1105. This compound is a potent and selective noncompetitive negative allosteric modulator (NAM) with a preference for NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3][4][5] Its unique mechanism of action, characterized by a lack of dependence on membrane voltage, makes it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics for neurological disorders.

Core Mechanism of Action

This compound exerts its inhibitory effect on NMDA receptors through a noncompetitive mechanism.[2][6][7] This means that it does not directly compete with the binding of the co-agonists, glutamate and glycine, to their respective sites on the GluN2 and GluN1 subunits. Instead, this compound is believed to bind to a distinct allosteric site located in the lower lobe of the GluN2 agonist binding domain.[2][6][7] This interaction inhibits a pre-gating conformational change necessary for channel opening, thereby reducing the frequency of channel openings without significantly affecting the mean open time or single-channel conductance.[2][6][7]

A key feature of this compound's action is its voltage independence.[1][2][3] Electrophysiological studies have demonstrated that the inhibitory potency of this compound is not affected by changes in the transmembrane electrical field.[8] This distinguishes it from channel blockers like ketamine and memantine, whose affinity is voltage-dependent. Furthermore, the inhibition by this compound cannot be overcome by increasing the concentrations of glutamate or glycine, further supporting its noncompetitive mode of action.[2][7] Interestingly, the binding affinity of this compound to the NMDA receptor is enhanced by the binding of glutamate to the GluN2 subunit, indicating a degree of use-dependence.[1][8]

Quantitative Data on this compound Potency

The inhibitory potency of this compound has been quantified across different NMDA receptor subunit combinations using various electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: this compound IC50 Values in Xenopus laevis Oocytes (Two-Electrode Voltage Clamp)

| NMDA Receptor Subunit | IC50 (µM) | Reference |

| GluN1/GluN2A | >100 | [2] |

| GluN1/GluN2B | >100 | [2] |

| GluN1/GluN2C | 7.0 | [1][3][4][5] |

| GluN1/GluN2D | 2.7 | [1][3][4][5] |

Table 2: this compound IC50 Values in HEK293 Cells (Whole-Cell Voltage Clamp)

| NMDA Receptor Subunit | IC50 (µM) | Reference |

| GluN1/GluN2A | ~54 (perforated patch) | [2] |

| GluN1/GluN2B | Negligible inhibition | [2] |

| GluN1/GluN2C | Slightly more potent than in oocytes | [2] |

| GluN1/GluN2D | 2.1 (perforated patch) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the voltage-independent antagonism of this compound are provided below.

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing specific NMDA receptor subunits.

1. Oocyte Preparation:

-

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

Oocytes are defolliculated by treatment with collagenase.

-

cRNA encoding the desired human or rat GluN1 and GluN2 subunits (in a 1:2 ratio) is injected into the oocytes.[1]

-

Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's medium supplemented with antibiotics to allow for receptor expression.[1]

2. Recording Setup:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

Two glass microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential, typically -40 mV.[1]

3. Experimental Procedure:

-

The recording solution contains (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, and 0.01 EDTA, adjusted to pH 7.4.[1]

-

NMDA receptor currents are evoked by the application of glutamate and glycine.

-

To determine the IC50 values, increasing concentrations of this compound are co-applied with the agonists, and the resulting inhibition of the current is measured.

-

To assess voltage independence, the holding potential is varied (e.g., from -60 mV to +40 mV) in the presence of this compound, and the degree of inhibition is measured at each potential.[8]

Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This technique allows for the recording of ion channel activity in mammalian cells with greater temporal resolution and control over the intracellular environment.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in standard growth medium.

-

Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

2. Recording Setup:

-

A glass micropipette with a fine tip (3-7 MΩ resistance) is filled with an internal solution and brought into contact with a transfected HEK293 cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular voltage and measurement of transmembrane currents.

3. Experimental Procedure:

-

The external solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, and 2 CaCl2, adjusted to pH 7.3.

-

The internal (pipette) solution typically contains (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 MgATP, and 0.3 NaGTP, adjusted to pH 7.35.

-

Cells are voltage-clamped at a holding potential, typically -60 mV.[9]

-

NMDA receptor currents are activated by rapid application of glutamate and glycine.

-

This compound is co-applied with the agonists to determine its inhibitory effect.

-

For perforated-patch recordings, the antibiotic gramicidin is included in the pipette solution to perforate the cell membrane, which helps to maintain the intracellular environment.[9]

Visualizations

Signaling Pathway of this compound Antagonism

Caption: this compound binds to an allosteric site on the GluN2C/D subunit, preventing ion channel opening.

Experimental Workflow for TEVC

Caption: Workflow for characterizing this compound using two-electrode voltage clamp in Xenopus oocytes.

Logical Relationship of Voltage-Independent Antagonism

Caption: The inhibitory effect of this compound on NMDA receptors is independent of membrane voltage changes.

References

- 1. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]

- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors | Journal of Neuroscience [jneurosci.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of DQP-1105: A Negative Allosteric Modulator of GluN2C/D-Containing NMDA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DQP-1105 is a pioneering negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting notable selectivity for subtypes containing the GluN2C and GluN2D subunits. Its discovery through high-throughput screening and subsequent preclinical evaluation have positioned it as a valuable chemical probe for elucidating the physiological and pathophysiological roles of GluN2C/D-containing NMDA receptors. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological and developmental pathways.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission and synaptic plasticity.[1][2] Composed of various subunits, the diversity of NMDA receptor subtypes underpins their broad involvement in numerous neurological processes and diseases. The GluN2C and GluN2D subunits, in particular, have emerged as promising therapeutic targets due to their restricted expression patterns in the central nervous system, suggesting that their modulation could offer a more targeted therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.

This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, was identified as a selective inhibitor of GluN2C and GluN2D-containing NMDA receptors.[3][4] This document serves as a technical resource, consolidating the available scientific information on this compound for researchers and professionals in the field of drug development.

Discovery of this compound

This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying novel modulators of NMDA receptors.[2] While the specific details of the proprietary screening library and initial hit validation cascade are not fully disclosed in the public domain, the general methodology involved a fluorescence-based assay to measure NMDA receptor activity.

Experimental Protocols: High-Throughput Screening (Representative)

A representative HTS protocol for identifying NMDA receptor antagonists is outlined below, based on established methodologies in the field.

Objective: To identify compounds that inhibit calcium influx through NMDA receptors in a high-throughput format.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human GluN1 and a specific GluN2 subunit (e.g., GluN2C or GluN2D) are used. These cells provide a robust and reproducible system for assaying the activity of specific NMDA receptor subtypes.

-

Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive fluorescent dye, such as Fluo-8. Activation of NMDA receptors by agonists (glutamate and glycine) leads to calcium influx and an increase in fluorescence intensity. Inhibitory compounds will reduce this fluorescence signal.

-

Procedure:

-

HEK293 cells expressing the target NMDA receptor subtype are plated in 384-well microplates.

-

The cells are loaded with a fluorescent calcium indicator (e.g., Fluo-8 AM).

-

Test compounds from a chemical library are added to the wells.

-

The plate is incubated to allow for compound binding to the receptors.

-

An agonist solution containing glutamate and glycine is added to all wells to stimulate receptor activity.

-

Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader.

-

Data is analyzed to identify "hits" – compounds that significantly reduce the agonist-induced fluorescence signal.

-

Mechanism of Action

This compound acts as a negative allosteric modulator of NMDA receptors.[3][4] Its key mechanistic features are:

-

Non-competitive Inhibition: this compound's inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine, indicating that it does not bind to the agonist binding sites.[3][4]

-

Voltage-Independence: The inhibitory activity of this compound is not dependent on the membrane potential.[2][5]

-

Subunit Selectivity: this compound demonstrates significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[3][4][6]

-

Glutamate-Dependent Action: The affinity of this compound for the receptor increases after glutamate binds, suggesting a mechanism that stabilizes a non-conducting state of the receptor.[2]

Signaling Pathway

The binding of this compound to GluN2C/D-containing NMDA receptors allosterically inhibits the conformational changes required for channel opening, thereby reducing the influx of Ca2+ into the neuron. This modulation of a key signaling pathway has implications for neuronal excitability and downstream cellular processes.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and its more potent analog, 2a (DQP-26).

Table 1: In Vitro Potency (IC50) of this compound

| Receptor Subtype | IC50 (µM) |

| GluN1/GluN2C | 7.0[2][6] |

| GluN1/GluN2D | 2.7[2][6] |

| GluN1/GluN2A | >100[3][4] |

| GluN1/GluN2B | >100[3][4] |

Table 2: In Vitro Potency (IC50) of Analog 2a (DQP-26)

| Receptor Subtype | IC50 (µM) |

| GluN1/GluN2C | 0.77[2] |

| GluN1/GluN2D | 0.44[2] |

Note: Data for other receptor subtypes for 2a (DQP-26) were reported as fold-selectivity.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is not extensively reported in the literature. However, subsequent optimization efforts on the dihydroquinoline-pyrazoline scaffold, leading to analogs like 2a, focused on improving properties such as aqueous solubility and stability in plasma and liver microsomes, suggesting that these may have been areas for enhancement for this compound.[2]

Preclinical Development

The preclinical development of this compound has focused on its characterization in vitro and in vivo to validate its potential as a therapeutic agent and a research tool.

Experimental Protocols: Electrophysiology

Objective: To characterize the inhibitory effects of this compound on NMDA receptor currents.

Methodology (Two-Electrode Voltage Clamp in Xenopus oocytes):

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).

-

Recording: After 2-3 days of incubation, whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. The oocyte is continuously perfused with a recording solution.

-

Drug Application: NMDA receptor currents are activated by the application of glutamate and glycine. This compound is then co-applied with the agonists to measure its inhibitory effect.

-

Data Analysis: Concentration-response curves are generated by applying a range of this compound concentrations, and the IC50 value is calculated.

Experimental Protocols: In Vivo Efficacy (Tsc1+/- Mouse Model of Epilepsy)

Objective: To evaluate the anticonvulsant effects of this compound in a relevant animal model.

Methodology:

-

Animal Model: Heterozygote Tsc1+/- mice, a model for Tuberous Sclerosis Complex (TSC)-induced epilepsy, are used. These mice exhibit spontaneous seizures.

-

Seizure Monitoring: Seizure activity is monitored using video-electroencephalography (video-EEG) to establish a baseline seizure frequency.

-

Drug Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 28 mg/kg.[2]

-

Post-treatment Monitoring: Seizure activity is monitored continuously after drug administration to determine the effect on seizure burden.

-

Data Analysis: The frequency and duration of seizures before and after treatment are compared to assess the efficacy of this compound.

Results from these studies showed that this compound significantly diminished the seizure burden in Tsc1+/- mice, providing in vivo proof-of-concept for its therapeutic potential.[2]

Logical Workflow of Discovery and Preclinical Development

The discovery and development of this compound followed a logical progression from initial screening to in vivo validation.

Structure-Activity Relationship (SAR)

Following the discovery of this compound, structure-activity relationship studies were conducted to explore the chemical space around the dihydroquinoline-pyrazoline scaffold. These studies led to the identification of more potent and selective analogs, such as 2a (DQP-26), which exhibited nanomolar potency at GluN2C/D-containing receptors.[2] The SAR studies focused on modifications of various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound has been instrumental as a pharmacological tool to investigate the roles of GluN2C and GluN2D-containing NMDA receptors. Its discovery and preclinical characterization have laid the groundwork for the development of a new class of selective NMDA receptor modulators. While this compound itself remains in the preclinical stage of development, the insights gained from its study have guided the optimization of this chemical series, leading to more potent and drug-like compounds with therapeutic potential for neurological disorders such as epilepsy. Future research will likely focus on advancing these optimized analogs through further preclinical and eventually clinical development.

References

- 1. Structure-Activity Relationships and Pharmacophore Model of a Non-Competitive Pyrazoline Containing Class of GluN2C/GluN2D Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

DQP-1105: A Technical Guide for Research in Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selective inhibitory activity against receptors containing the GluN2C and GluN2D subunits.[1][2] This selectivity presents a promising avenue for the development of targeted antiepileptic drugs with potentially improved side-effect profiles compared to broad-spectrum NMDA receptor antagonists. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in epilepsy models, and detailed experimental protocols to facilitate further research and drug development efforts in the field of epilepsy.

Mechanism of Action

This compound acts as a noncompetitive negative allosteric modulator of NMDA receptors.[1] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[2] The compound shows significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[1][2] this compound is thought to inhibit a pregating step in receptor activation without altering the mean open time or single-channel conductance, suggesting it does not block the ion channel pore directly.[2]

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound at NMDA Receptor Subtypes

| Receptor Subtype | IC₅₀ (µM) | Cell Type | Reference |

| GluN1/GluN2A | >200 | Xenopus oocytes | [3] |

| GluN1/GluN2B | Negligible Inhibition | HEK cells | [4] |

| GluN1/GluN2C | 7.0 | Xenopus oocytes | [1] |

| GluN1/GluN2D | 2.7 | Xenopus oocytes | [1] |

Table 2: In Vivo Efficacy of this compound in the Tsc1+/- Mouse Model of Tuberous Sclerosis

| Animal Model | Dose (mg/kg, i.p.) | Seizure Outcome | Reference |

| Tsc1+/- mice | 28 | Diminished seizure burden | [1] |

Note: Specific data for this compound in standard screening models such as the Maximal Electroshock (MES) and 6Hz seizure models are not currently available in the public domain.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus oocytes

This protocol is adapted from methodologies used to characterize the potency of this compound at different NMDA receptor subtypes.

Objective: To determine the IC₅₀ of this compound for various NMDA receptor subunit combinations.

Materials:

-

Collagenase Type II

-

Recording solution (in mM): 100 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, pH 7.4

-

NMDA, Glutamate, Glycine

-

This compound stock solution

-

cRNA for GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

-

Xenopus laevis oocytes

Procedure:

-

Isolate and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits.

-

Incubate oocytes for 24-72 hours at 18°C.

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at -40 mV.

-

Apply a saturating concentration of glutamate and glycine to elicit a maximal current response.

-

Apply increasing concentrations of this compound in the presence of the agonists.

-

Measure the steady-state current inhibition at each this compound concentration.

-

Construct a concentration-response curve and calculate the IC₅₀ value.

In Vivo Efficacy in the Tsc1+/- Mouse Model

This protocol describes the evaluation of this compound's anticonvulsant effects in a genetic mouse model of epilepsy associated with tuberous sclerosis complex.

Objective: To assess the ability of this compound to reduce seizure burden in Tsc1+/- mice.

Materials:

-

Tsc1+/- mice

-

This compound

-

Vehicle solution

-

EEG recording system (implants, amplifier, software)

-

Video monitoring system

Procedure:

-

Implant EEG electrodes over the cortex of adult Tsc1+/- mice.

-

Allow for a post-surgical recovery period of at least one week.

-

Record baseline spontaneous seizure activity for a defined period (e.g., 24-48 hours) using continuous video-EEG monitoring.

-

Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 28 mg/kg).[1]

-

Continue video-EEG recording and quantify seizure frequency and duration post-drug administration.

-

Compare seizure activity before and after this compound treatment. A vehicle-treated control group should be included.

Hypothesized Downstream Signaling Pathway

Blockade of GluN2C/D-containing NMDA receptors by this compound is expected to reduce calcium influx into neurons. This reduction in intracellular calcium would subsequently dampen the activity of calcium-dependent signaling pathways implicated in neuronal hyperexcitability and epileptogenesis.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound for epilepsy. Key areas for future investigation include:

-

Evaluation in Standard Epilepsy Models: Testing this compound in the MES and 6Hz seizure models to determine its broader anticonvulsant profile.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating plasma and brain concentrations with its anticonvulsant effects.

-

Chronic Dosing and Safety Studies: Assessing the long-term efficacy and safety of this compound in chronic epilepsy models.

-

Exploration of Therapeutic Window: Determining the dose range that provides optimal anticonvulsant activity with minimal side effects.

Conclusion

This compound represents a promising, selective tool for the investigation of the role of GluN2C/D-containing NMDA receptors in epilepsy. Its unique mechanism of action and demonstrated efficacy in a genetic epilepsy model underscore its potential as a lead compound for the development of a new class of antiepileptic drugs. The data and protocols presented in this guide are intended to facilitate further research into this and similar compounds, with the ultimate goal of advancing the treatment of epilepsy.

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DQP-1105 In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] These receptor subtypes are implicated in various neurological disorders, and as such, this compound presents a valuable pharmacological tool for in vivo research. This document provides detailed protocols for in vivo experimental studies with this compound, focusing on its application in a murine model of epilepsy. Additionally, it summarizes key in vitro data and outlines a general methodology for pharmacokinetic assessment.

Mechanism of Action

This compound acts as a noncompetitive antagonist at NMDA receptors incorporating GluN2C or GluN2D subunits.[1][2] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists, glutamate and glycine. The binding of this compound to the receptor allosterically modulates its function, reducing ion flow through the channel in response to agonist binding.

Signaling Pathway

The following diagram illustrates the signaling pathway of GluN2C/D-containing NMDA receptors and the inhibitory action of this compound.

Caption: Mechanism of this compound action on GluN2C/D NMDA receptors.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various recombinant NMDA receptor subtypes.

| Receptor Subtype | IC50 (µM) |

| GluN1/GluN2A | >200[1] |

| GluN1/GluN2B | Negligible Inhibition[1] |

| GluN1/GluN2C | 7.0[3] |

| GluN1/GluN2D | 2.7[3] |

In Vivo Efficacy of this compound in a Murine Epilepsy Model

The antiseizure effects of this compound were evaluated in the Tsc1+/- mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to epilepsy.

| Animal Model | Treatment | Dose | Primary Outcome | Result |

| Tsc1+/- mice | This compound | 28 mg/kg, IP | Seizure Cessation | Seizures were stopped for an average of 72.6 ± 5.5 minutes in 4 out of 6 mice. Seizures were completely stopped in 2 out of 6 mice.[4] |

Experimental Protocols

Antiseizure Efficacy Study in Tsc1+/- Mouse Model

This protocol details the methodology for assessing the in vivo efficacy of this compound in a murine model of TSC-induced epilepsy.

1. Animal Model

-

Species: Mouse

-

Strain: Tsc1+/- on a suitable background (e.g., C57BL/6J)

-

Age: Postnatal days 14-16 (P14-P16)[4]

-

Housing: Standard housing conditions with ad libitum access to food and water.

2. Materials

-

This compound

-

Vehicle solution: 4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline[5]

-

Dimethyl sulfoxide (DMSO)

-

Syringes and needles for intraperitoneal (IP) injection

-

Intracortical electroencephalography (EEG) recording system

3. This compound Formulation

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

For injection, dilute the stock solution to a final concentration of 5 mM in the vehicle.

-

Warm and sonicate the final solution immediately before injection to ensure complete dissolution.[5]

4. Experimental Procedure

-

Implant intracortical EEG electrodes in Tsc1+/- mice prior to the study to allow for recovery.

-

On the day of the experiment, record baseline spontaneous seizure activity via EEG for a sufficient duration.

-

Administer this compound (28 mg/kg) or vehicle via IP injection at a volume of 10 µl/g of body weight.[4][5]

-

Continuously monitor and record EEG activity post-injection to assess the effect on seizure frequency and duration.

5. Data Analysis

-

Quantify the number and duration of seizures before and after drug administration.

-

Calculate the time to seizure cessation and the duration of the seizure-free period following this compound treatment.

-

Compare the effects of this compound to the vehicle control group using appropriate statistical methods.

Experimental Workflow

The following diagram outlines the workflow for the in vivo antiseizure efficacy study.

Caption: Workflow for assessing this compound antiseizure efficacy in mice.

Murine Pharmacokinetic Study (General Protocol)

While specific pharmacokinetic parameters for this compound are not publicly available, the following general protocol can be adapted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in mice.

1. Animal Model

-

Species: Mouse

-

Strain: Standard strain (e.g., C57BL/6J or CD-1)

-

Housing: Standard housing conditions with ad libitum access to food and water.

2. Materials

-

This compound

-

Appropriate vehicle for the chosen route of administration

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Equipment for sample processing (centrifuge) and analysis (e.g., LC-MS/MS)

3. Experimental Procedure

-

Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, oral).

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Process blood samples to obtain plasma.

-

At the final time point, euthanize the animals and collect brain tissue.

-

Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis

-

Plot the plasma concentration of this compound over time.

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

-

Determine the brain-to-plasma concentration ratio to assess brain penetration.

References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. altered eeg power in a mouse model of tuberous sclerosis [aesnet.org]

- 4. Selective suppression of excessive GluN2C expression rescues early epilepsy in a tuberous sclerosis murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DQP-1105 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DQP-1105, a selective negative allosteric modulator of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] It acts as a noncompetitive, voltage-independent antagonist.[1][2][3] Due to the specific expression patterns and physiological roles of GluN2C and GluN2D subunits in the central nervous system, this compound is a valuable tool for investigating their function in various neurological and psychiatric disorders. Preclinical studies in mouse models have utilized this compound to explore its therapeutic potential, particularly in conditions like epilepsy.[1]

Mechanism of Action

This compound selectively inhibits NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3] The inhibition is noncompetitive, meaning it does not compete with the binding of the co-agonists glutamate or glycine.[1][2][3] The potency of this compound is dependent on the presence of glutamate, with its affinity for the receptor increasing after glutamate binding.[1][4] This suggests that this compound may be particularly effective at modulating receptor activity during periods of high glutamatergic transmission.

The primary mechanism involves this compound binding to a site on the GluN2 subunit, which reduces the frequency of channel openings without affecting the mean open time or single-channel conductance.[2][3] This leads to a reduction in calcium influx through the NMDA receptor channel, thereby modulating downstream signaling pathways involved in neuronal excitability, synaptic plasticity, and cell survival.[5]

Quantitative Data

The following table summarizes the key in vitro and in vivo parameters for this compound based on available literature.

| Parameter | Value | Species/System | Reference |

| IC50 (GluN2C) | 7.0 µM | Recombinant receptors | [1] |

| IC50 (GluN2D) | 2.7 µM | Recombinant receptors | [1] |

| In vivo Dosage | 28 mg/kg | Mouse | [1][6] |

| Administration Route | Intraperitoneal (IP) | Mouse | [1][6] |

Signaling Pathway

The signaling pathway modulated by this compound involves the antagonism of GluN2C/D-containing NMDA receptors, which are predominantly expressed in specific neuronal populations and play a crucial role in regulating neuronal excitability and development.

Caption: this compound inhibits GluN2C/D NMDA receptors, reducing Ca²⁺ influx and downstream signaling.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from a study investigating the role of GluN2C/D receptors in cortical interneuron maturation.[6]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (95%)

-

Tween 80

-

Polyethylene glycol 400 (PEG 400)

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 100 mM.

-

Prepare Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.

-

Dilute to Final Concentration: Before injection, dilute the 100 mM this compound stock solution in the vehicle to a final concentration of 5 mM. The final concentration of DMSO should be less than 5%.

-

Solubilization: Warm the final this compound solution and sonicate it to ensure complete dissolution.

-

Administration: Administer the solution immediately after preparation.

Protocol 2: Intraperitoneal (IP) Injection in Adult Mice

This protocol provides a general guideline for IP injection in adult mice.[7][8][9][10]

Materials:

-

Prepared this compound solution

-

Sterile syringe (1 ml)

-

Sterile needle (25-27 gauge)

-

70% ethanol or other appropriate antiseptic

-

Animal scale

Procedure:

-

Weigh the mouse: Accurately determine the body weight of the mouse to calculate the correct injection volume.

-

Calculate Injection Volume: Based on the desired dosage of 28 mg/kg and the 5 mM concentration of the this compound solution, calculate the required volume. For a 25g mouse, the dose would be 0.7 mg.

-

Restrain the mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

-

Identify Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.

-

Disinfect the area: Swab the injection site with 70% ethanol.

-

Insert the needle: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

-

Inject the solution: Slowly and steadily inject the this compound solution.

-

Withdraw the needle: Withdraw the needle and return the mouse to its cage.

-

Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.

Protocol 3: Intraperitoneal (IP) Injection in Neonatal Mice

This protocol is for administering this compound to neonatal mice, as described in developmental studies.[6][11]

Materials:

-

Prepared this compound solution

-

Hamilton syringe (10 µl)

-

30-gauge needle

-

Polyethylene tubing

-

Cotton swabs

Procedure:

-

Prepare the injection apparatus: Detach a 30-gauge needle from its hub and insert it into polyethylene tubing attached to a Hamilton syringe.

-

Weigh the pup: Accurately weigh the neonatal mouse.

-

Calculate Injection Volume: The injection volume is typically around 10 µl/g of body weight.[6]

-

Restrain the pup: Gently hold the pup in a supine position.

-

Inject the solution: Insert the needle into the lower abdominal quadrant at a shallow angle and slowly inject the solution.

-

Return to dam: After injection, gently place the pup back with its mother and littermates.

-

Monitor: Observe the pup for any adverse effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a mouse model of epilepsy, such as the Tuberous Sclerosis Complex (TSC) model.[1]

Caption: Workflow for assessing this compound efficacy in a mouse model of epilepsy.

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]